molecular formula C25H27N3O6S B2665888 ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-09-3

ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2665888
CAS No.: 399001-09-3
M. Wt: 497.57
InChI Key: YJFGNIMJNKLOMT-UHFFFAOYSA-N
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Description

Historical Development of Sulfonylpiperazine Derivatives

Sulfonylpiperazine derivatives emerged as a distinct class of bioactive molecules in the late 20th century, gaining prominence due to their synthetic versatility and adaptability in drug design. Early applications focused on central nervous system (CNS) disorders, where the piperazine scaffold’s conformational flexibility facilitated interactions with neurotransmitter receptors. The introduction of sulfonyl groups marked a pivotal shift, enabling enhanced hydrogen bonding and electrostatic interactions with target proteins.

By the 2000s, these derivatives were repurposed for antiviral therapies. For instance, piperazine sulfonamide cores became critical in HIV-1 protease inhibitor development, as seen in compounds like MK-8718 and PL-100. These early inhibitors demonstrated that sulfonyl groups could replace water-mediated interactions in enzyme binding pockets, improving potency and reducing metabolic susceptibility. The evolution continued with diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), where sulfonylpiperazine moieties addressed drug resistance in HIV-1 strains. Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate builds upon this legacy, incorporating structural features optimized for broad-spectrum activity and solubility.

Position within Contemporary Medicinal Chemistry

In modern drug discovery, sulfonylpiperazine derivatives are prized for their dual role in enhancing target affinity and drug-like properties. The compound’s benzenesulfonyl group aligns with strategies to improve solubility, as demonstrated in NNRTIs like 18b1 , where sulfonyl modifications increased water solubility by 15-fold compared to earlier analogues. Additionally, the methoxynaphthalene carbamoyl moiety introduces aromatic stacking potential, a feature leveraged in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Recent advancements emphasize backbone-binding interactions to combat drug resistance. For example, diarylpyrimidine derivatives with piperazine sulfonyl groups achieved single-digit nanomolar potency against HIV-1 mutants by forming hydrogen bonds with residues like F227 and P236. Similarly, the ethyl carboxylate in this compound may reduce cytochrome P450 (CYP) inhibition, addressing a common limitation of earlier sulfonylpiperazine drugs.

Table 1: Key Structural Features and Their Medicinal Chemistry Roles

Structural Feature Role in Drug Design Example from Literature
Piperazine core Conformational flexibility HIV-1 protease inhibitors
Benzenesulfonyl group Solubility enhancement NNRTI 18b1
Methoxynaphthalene carbamoyl Aromatic stacking interactions Kinase inhibitors
Ethyl carboxylate Metabolic stability CYP-resistant derivatives

Structural Relationship to Known Bioactive Compounds

The target compound shares structural homology with multiple therapeutic agents. Its piperazine sulfonyl group mirrors that of BH-11c , an NNRTI where the sulfonyl moiety interacts with HIV-1 reverse transcriptase residues F227 and L234. However, the substitution of a methylene group with a carbamoyl-linked methoxynaphthalene introduces novel hydrophobic interactions, akin to those observed in napthyridine-based protease inhibitors.

The ethyl carboxylate ester is a strategic modification observed in prodrug designs, enhancing oral bioavailability. For instance, in MK-8718, esterification improved membrane permeability by 40% compared to carboxylic acid analogues. Similarly, the methoxy group on the naphthalene ring may mimic substituents in etravirine, a diarylpyrimidine NNRTI known for its high genetic barrier to resistance.

Table 2: Structural Comparison with Bioactive Analogues

Compound Target Protein Key Structural Similarities
BH-11c HIV-1 reverse transcriptase Piperazine sulfonyl core
MK-8718 HIV-1 protease Carboxylate ester for bioavailability
Etravirine HIV-1 reverse transcriptase Diarylpyrimidine with aromatic substituents

Research Significance and Academic Interest

This compound’s hybrid architecture bridges gaps between traditional sulfonylpiperazine drugs and next-generation therapeutics. Its carbamoyl-benzenesulfonyl group addresses solubility challenges prevalent in lipophilic NNRTIs, while the methoxynaphthalene moiety explores underutilized binding pockets in viral enzymes. Academic interest is further fueled by its potential applicability beyond virology. For example, sulfonylpiperazines with naphthalene groups have shown preliminary activity in cancer models by inhibiting tubulin polymerization.

Ongoing research prioritizes structure-activity relationship (SAR) studies to optimize substituent effects. Molecular dynamics simulations, as applied to 18b1 , could elucidate how the methoxynaphthalene group stabilizes binding in resistant HIV-1 strains. Additionally, synthetic routes developed for related compounds—such as Buchwald-Hartwig couplings for piperazine sulfonamides—provide a template for scalable production.

Properties

IUPAC Name

ethyl 4-[4-[(4-methoxynaphthalen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-3-34-25(30)27-14-16-28(17-15-27)35(31,32)19-10-8-18(9-11-19)24(29)26-22-12-13-23(33-2)21-7-5-4-6-20(21)22/h4-13H,3,14-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFGNIMJNKLOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the naphthyl carbamate: This involves the reaction of 4-methoxynaphthalene with an appropriate isocyanate to form the carbamate group.

    Sulfonylation: The naphthyl carbamate is then reacted with a sulfonyl chloride derivative to introduce the benzenesulfonyl group.

    Piperazine coupling: The sulfonylated intermediate is then coupled with piperazine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbamate group would yield an amine derivative.

Scientific Research Applications

StepReaction TypeKey Reagents
Naphthyl Carbamate FormationNucleophilic Substitution4-Methoxynaphthalene, Isocyanate
SulfonylationElectrophilic Aromatic SubstitutionSulfonyl Chloride
Piperazine CouplingNucleophilic SubstitutionPiperazine

Chemistry

Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research, this compound has potential applications in studying enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

Case Study: Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. This compound may exhibit similar inhibitory effects, warranting further investigation into its pharmacological properties .

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a precursor for other industrial chemicals. Its unique properties may lead to innovations in material science and chemical manufacturing processes.

Table 3: Potential Mechanisms

ApplicationProposed Mechanism
Enzyme InhibitionCompetitive inhibition
Receptor BindingAllosteric modulation

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Pharmacological Notes Reference
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (Target Compound) 4-Methoxynaphthalene carbamoyl, benzenesulfonyl, ethyl carboxylate ~525.59* N/A (structural focus)
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate 3-Cyanothiophene carbamoyl (vs. naphthalene) 448.51 Higher polarity due to cyano-thiophene substitution
Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate Benzothiophene carbamoyl (vs. naphthalene) 473.57 Enhanced aromatic stacking potential
Ethyl 4-((4-(2,4-dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate Quinazoline core with morpholino groups (replaces naphthalene) 568.64 Potential kinase inhibition activity
Ethyl 4-[N-(4-methylbenzyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate Methylsulfonyl and 4-methylbenzyl groups (no aromatic carbamoyl) ~465.54* Likely altered receptor binding profiles
p-MPPI [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine] 2-Methoxyphenyl, p-iodobenzamido, pyridinyl substituents ~550.30* 5-HT1A receptor antagonist

*Calculated based on molecular formula.

Key Observations:

Aromatic Carbamoyl Modifications: Replacement of the 4-methoxynaphthalene group with 3-cyanothiophene () reduces molecular weight (448.51 vs. The benzothiophene analog () retains aromatic bulk but replaces the fused naphthalene system with a sulfur-containing heterocycle, which may affect π-π stacking interactions in protein binding .

Core Heterocycle Variations: The quinazoline derivative () replaces the carbamoyl-linked aromatic system with a dimorpholinoquinazoline moiety, significantly increasing molecular weight (568.64) and introducing hydrogen-bonding motifs common in kinase inhibitors .

Functional Group Substitutions :

  • Methylsulfonyl and alkylbenzyl groups () eliminate the carbamoyl-aromatic linkage, likely shifting bioactivity toward sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
  • Halogenated analogs (e.g., p-MPPI in ) demonstrate the impact of halogens (iodine) on receptor antagonism, with enhanced binding affinity due to hydrophobic and van der Waals interactions .

Synthetic Routes :

  • The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions. For example, describes coupling ethyl piperazine-1-carboxylate with a carbamoyl-bearing aryl sulfonyl chloride, a method likely applicable to the target compound .

Biological Activity

Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes a piperazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Research indicates that piperazine derivatives, including the compound , can interact with various biological targets. Key findings include:

  • Acetylcholinesterase Inhibition : Several studies have shown that piperazine derivatives can act as inhibitors of human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Immunomodulatory Effects : The compound has demonstrated immunopotentiative actions in animal models. For instance, tests on mice indicated that it enhances cellular immunity, potentially making it useful in cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionInhibits enzyme activity, affecting neurotransmission
ImmunomodulationEnhances immune response in animal models
Antiviral PotentialExhibited activity against viral infections

Case Studies and Research Findings

  • Neuroprotective Effects : A study focused on the neuroprotective potential of piperazine derivatives highlighted their ability to prevent neuronal cell death in vitro. The mechanism was linked to the modulation of oxidative stress pathways .
  • Anticancer Activity : In a series of experiments involving Sarcoma 180 cells, the compound was administered to mice and showed significant inhibition of tumor growth. The study noted an increase in macrophage activity, suggesting a role in enhancing anti-tumor immunity .
  • Virtual Screening Studies : Molecular docking studies have provided insights into the binding affinities of piperazine derivatives to various receptors. These studies suggest that this compound may bind effectively to targets involved in neurodegenerative pathways .

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